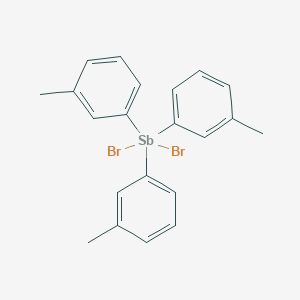
Dibromotris(3-methylphenyl)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromotris(3-methylphenyl)-lambda~5~-stibane: is an organoantimony compound with the molecular formula C21H24Br2Sb . This compound is characterized by the presence of antimony (Sb) bonded to three 3-methylphenyl groups and two bromine atoms. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(3-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 3-methylphenyl magnesium bromide, followed by the addition of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of 3-methylphenyl magnesium bromide:
- React 3-methylbromobenzene with magnesium in dry ether to form 3-methylphenyl magnesium bromide.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Formation of this compound:
- Add antimony trichloride to the prepared 3-methylphenyl magnesium bromide solution.
- Followed by the addition of bromine to the reaction mixture.
- Reaction conditions: Low temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Dibromotris(3-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form higher oxidation state antimony compounds.
- Common reagents: Oxygen, hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert the compound to lower oxidation state antimony compounds.
- Common reagents: Reducing agents like lithium aluminum hydride.
-
Substitution:
- The bromine atoms in the compound can be substituted with other halogens or functional groups.
- Common reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various substituted organoantimony compounds.
Scientific Research Applications
Chemistry: Dibromotris(3-methylphenyl)-lambda~5~-stibane is used as a precursor in the synthesis of other organoantimony compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organoantimony compounds, including their use as antimicrobial and anticancer agents. This compound is being investigated for its potential in these areas.
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other materials that require the incorporation of antimony.
Mechanism of Action
The mechanism of action of Dibromotris(3-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets through the antimony center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleophiles and electrophiles plays a significant role in its reactivity.
Comparison with Similar Compounds
Triphenylantimony dibromide: Another organoantimony compound with similar structural features but different substituents.
Dibromo(phenyl)-lambda~5~-stibane: Similar in having bromine and antimony but with different organic groups attached.
Uniqueness: Dibromotris(3-methylphenyl)-lambda~5~-stibane is unique due to the presence of three 3-methylphenyl groups, which influence its reactivity and applications. The specific arrangement of these groups around the antimony center provides distinct chemical properties compared to other organoantimony compounds.
Properties
CAS No. |
61184-34-7 |
|---|---|
Molecular Formula |
C21H21Br2Sb |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
dibromo-tris(3-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-3,5-6H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
MQMXQLWAGGROTC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)[Sb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


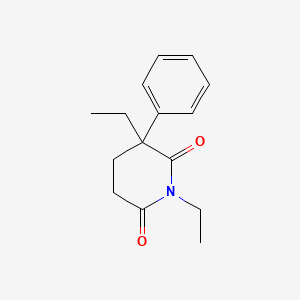
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
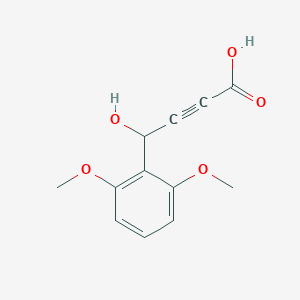
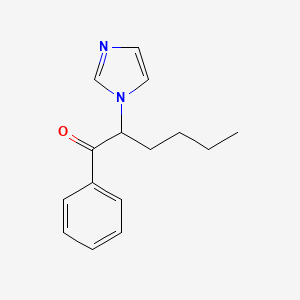
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)

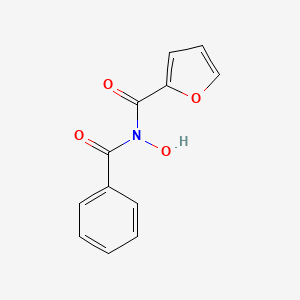
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
